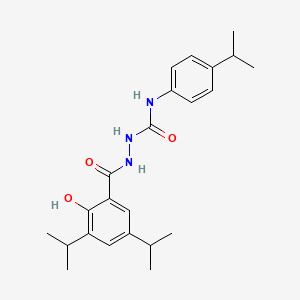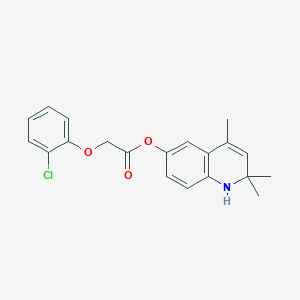
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxy-5-nitrophenyl)butanamide
Overview
Description
"4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxy-5-nitrophenyl)butanamide" is a chemical compound involving pyrrolidine and nitrophenyl groups. This compound is of interest due to its structural and chemical properties, which can lead to various applications in scientific research.
Synthesis Analysis
A study by Kamiński et al. (2015) details the synthesis of similar compounds, specifically hybrid molecules derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides. These compounds are synthesized by joining chemical fragments of known antiepileptic drugs (Kamiński et al., 2015).
Molecular Structure Analysis
Research by Pedroso et al. (2020) on a related compound, 4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate, reveals insights into the molecular structure, including the arrangement of the pyrrolidine ring and the positioning of nitrophenyl groups (Pedroso et al., 2020).
Chemical Reactions and Properties
The chemical reactions and properties of pyrrolidine derivatives can be understood from a study by Camiolo et al. (2003), who examined the structural behavior and anion binding properties of pyrrole 2,5-diamide derivatives. They found that these compounds undergo color change upon deprotonation (Camiolo et al., 2003).
Physical Properties Analysis
Research on similar compounds with pyrrolidine structures, such as the study by Maru and Shah (2015), can shed light on the physical properties. They synthesized compounds through multicomponent one-pot processes, revealing insights into crystallization and molecular arrangement (Maru & Shah, 2015).
Chemical Properties Analysis
The chemical properties of pyrrolidine and nitrophenyl-based compounds have been explored in several studies. For instance, Ogawa et al. (2016) investigated the magnetic properties of heterospin complexes involving pyrrolidine, which may provide insights into the electronic properties of similar compounds (Ogawa et al., 2016).
Scientific Research Applications
Anticonvulsant Activity
A study by Kamiński et al. (2015) explored the synthesis of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, exhibiting significant anticonvulsant activity. These compounds, including variants of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxy-5-nitrophenyl)butanamide, demonstrated broad-spectrum efficacy in preclinical seizure models.
Nitroxides as Molecular Probes
In a study by Zhurko et al. (2020), nitroxides, closely related to the chemical structure of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxy-5-nitrophenyl)butanamide, are used as molecular probes and labels in various scientific disciplines. Their resistance to reduction is vital for applications in biophysics, structural biology, and biomedical research.
Electrochromic Properties
The electrochemical synthesis of copolymers involving compounds structurally similar to 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxy-5-nitrophenyl)butanamide was studied by Variş et al. (2007). They reported distinct electrochromic properties with potential applications in electrochromic devices.
Chemical Reactivity Studies
Research by Harsanyi and Norris (1987) focused on the substitution reactions of α-alkyl 4- and 5-nitropyrrol-2-ylmethyl derivatives, sharing structural elements with 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxy-5-nitrophenyl)butanamide. This study contributes to understanding the chemical reactivity of such compounds.
Crystal Structures in Medicinal Chemistry
The crystal structure of compounds related to 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxy-5-nitrophenyl)butanamide has been a subject of interest in medicinal chemistry. For instance, Wang et al. (1989) explored the structure of nimodipine, a calcium channel antagonist, to understand the structure-activity relationships of 1,4-dihydropyridines.
properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O6/c1-24-12-5-4-10(18(22)23)9-11(12)16-13(19)3-2-8-17-14(20)6-7-15(17)21/h4-5,9H,2-3,6-8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZRNRDMNWVNPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCN2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(2-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B4622855.png)
![3,3'-thiobis[N-(3-acetylphenyl)propanamide]](/img/structure/B4622859.png)

![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4622873.png)
![N-(2-chloro-3-pyridinyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4622879.png)
![3-({[3-(aminocarbonyl)-5-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4622880.png)

![ethyl 1-({[4-(methylthio)phenyl]amino}carbonyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B4622885.png)

![6-benzyl-2-(3-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4622896.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B4622904.png)
![6-(2,3-dimethoxybenzylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B4622912.png)

